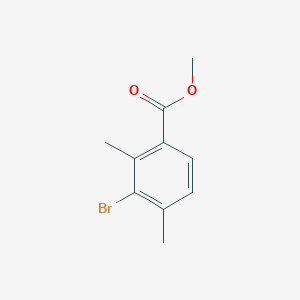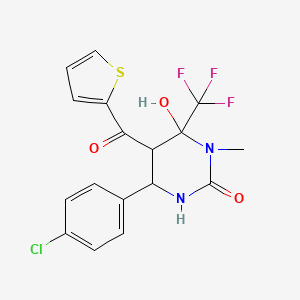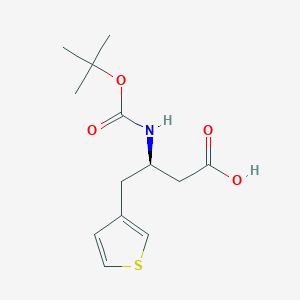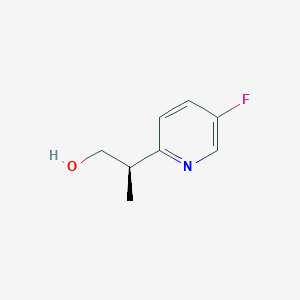![molecular formula C21H16ClNO4 B2652222 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide CAS No. 903197-18-2](/img/structure/B2652222.png)
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a molecular weight of 413.821 . It contains a chromene moiety, which is a heterocyclic compound that is a fusion of a benzene ring and a pyran ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with organic halides . For instance, new coumarin derivatives have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of similar compounds often involves intramolecular hydrogen bonds and π-π interactions . For example, there is an intramolecular C7—H7…N1 hydrogen bond forming a closed seven-membered ring. There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve multicomponent reactions (MCRs), which can be carried out under microwave assistance as well as conventional chemical synthesis processes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds reveal that they have a density of 1.6±0.1 g/cm^3, a boiling point of 688.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C .Scientific Research Applications
Crystal and Molecular Structure Analysis
Research into compounds with structural similarities to N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide has provided insights into their crystal and molecular structures. For instance, the study of the crystal structure of a closely related compound revealed detailed information about its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonds leading to dimer formation. Such insights are crucial for understanding the compound's physical properties and potential applications in materials science (Anuradha, Vasuki, Khan, & Kulkarni, 2012).
Reactivity and Chemical Synthesis
The chemical reactivity of related compounds has been explored through the synthesis of novel derivatives, demonstrating their potential as intermediates in organic synthesis. For example, a study detailed the nucleophilic reactivity of a novel compound, leading to the creation of new benzofuran derivatives with potential biological activities (Ali, Assiri, Ibrahim, & Yahia, 2020). Such research highlights the versatility of these compounds in synthetic chemistry and the development of new pharmaceuticals and materials.
Antimicrobial Activity
Some studies have focused on synthesizing new derivatives and testing their antimicrobial activities. The creation of new coumarin derivatives and their evaluation against various bacterial strains showcased significant inhibitory activity, suggesting the potential of these compounds in developing new antimicrobial agents (Al-Rifai, Ayoub, Shakya, Abu Safieh, & Mubarak, 2011).
Materials Science Applications
Research into the synthesis and properties of polymers containing coumarin chromophores has revealed potential applications in materials science, particularly in creating polymers with specific optical properties. These polymers exhibit unique characteristics such as enhanced solubility in polar solvents and amorphous nature, which could be leveraged in various technological applications (Nechifor, 2009).
Future Directions
Future research could focus on exploring the biological activities of this compound, given the interesting biological activities exhibited by structurally similar compounds . Additionally, green chemistry methods, such as microwave-assisted synthesis, could be explored for the synthesis of this compound .
properties
IUPAC Name |
N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c1-11(2)21(25)23-19-13-5-3-4-6-16(13)27-20(19)15-10-18(24)26-17-8-7-12(22)9-14(15)17/h3-11H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWQJKEOPICBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2652139.png)

![[4-(trifluoromethyl)phenyl]methyl 4-(1H-indol-3-yl)butanoate](/img/structure/B2652142.png)
![2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2652143.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652146.png)
![(E)-8-(2-(cinnamyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652147.png)
![1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2652148.png)
![4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2652152.png)
![1-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propan-1-one](/img/structure/B2652153.png)

![8-hexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652156.png)


